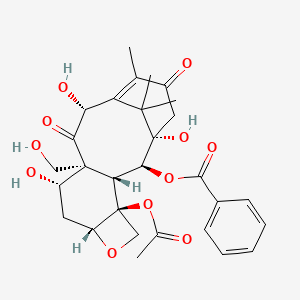

19-hydroxy-10-deacetylbaccatin III

Description

Structure

3D Structure

Properties

CAS No. |

154083-99-5 |

|---|---|

Molecular Formula |

C29H36O11 |

Molecular Weight |

560.6 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C29H36O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,17-19,21-22,24,30,32-34,37H,10-13H2,1-4H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 |

InChI Key |

LCBRTOBUIDCSID-ZHPRIASZSA-N |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(2aR,4S,4aR,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a-(hydroxymethyl)-8,13,13-trimethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one; [2aR-(2aα,4β,4aβ,6β,9α,11α,12 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 19-Hydroxy-10-deacetylbaccatin III

Core Compound Details

19-Hydroxy-10-deacetylbaccatin III is a naturally occurring taxane, a class of diterpenoid compounds, isolated from various species of the yew tree (Taxus). It is structurally related to the well-known chemotherapy drug paclitaxel (Taxol®) and its precursors. This document provides a comprehensive overview of its chemical properties, biological activity, and the methodologies for its study, tailored for researchers, scientists, and professionals in drug development.

| Identifier | Value |

| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10R,12R)-4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate |

| CAS Number | 154083-99-5 |

| Molecular Formula | C₂₉H₃₄O₁₁[1] |

| Molecular Weight | 558.6 g/mol [1] |

| Natural Sources | Taxus wallichiana[2], Taxus sumatrana, Taxus baccata[3] |

Biological Activity and Cytotoxicity

This compound has demonstrated potential as an antitumor agent, exhibiting weak cytotoxicity against various cancer cell lines.[4] While specific IC₅₀ values for this compound are not widely reported, data for the closely related precursor, baccatin III, provide valuable insights into its potential biological effects. Baccatin III has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[1][5]

Cytotoxicity Data of the Related Compound Baccatin III

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | 4.30 - 4.46[1] |

| A549 | Lung Cancer | > 4[1] |

| A431 | Skin Cancer | 7.81[1] |

| HepG2 | Liver Cancer | > 4[1] |

Experimental Protocols

Extraction and Isolation of Taxanes from Taxus Species

This protocol is a generalized procedure for the extraction and isolation of taxanes, including this compound, from Taxus plant material.

-

Preparation of Plant Material : Fresh or dried needles and small branches of Taxus wallichiana are ground into a fine powder.

-

Extraction :

-

The powdered plant material is extracted with a solvent mixture, such as 50-80% ethanol in water, at room temperature with continuous stirring for 24-48 hours.[6]

-

Alternatively, ultrasound-assisted extraction with ethanol can be employed to enhance efficiency.[7]

-

The resulting crude extract is filtered to remove solid plant debris.

-

-

Solvent Partitioning :

-

The ethanol is removed from the filtrate under reduced pressure.

-

The aqueous residue is then partitioned with a non-polar solvent like dichloromethane to extract the taxanes.

-

-

Purification by Column Chromatography :

-

The dichloromethane extract is concentrated and subjected to normal-phase column chromatography on silica gel.

-

A gradient elution system, typically with a mixture of ethyl acetate and hexane, is used to separate the different taxane derivatives.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Further Purification by Reverse-Phase HPLC :

Characterization of this compound

The identity and purity of the isolated compound are confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule.[10][11] The spectra are compared with published data for confirmation.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC) : The purity of the compound is assessed by analytical HPLC, typically using a C18 column with a mobile phase of acetonitrile and water, and detection at 227 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding : Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment : The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 3-4 hours.

-

Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.

Inferred Mechanism of Action and Signaling Pathway

While the specific signaling pathways affected by this compound have not been extensively studied, its structural similarity to other taxanes, like paclitaxel and baccatin III, suggests a similar mechanism of action. Taxanes are known to function as microtubule-stabilizing agents.[4] This stabilization disrupts the dynamic instability of microtubules, which is essential for various cellular processes, particularly mitosis. The interference with microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death).

The apoptotic cascade initiated by microtubule disruption can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspase enzymes, such as caspase-3, which are the executioners of apoptosis.

Caption: Inferred signaling pathway for this compound.

Experimental and Analytical Workflow

The following diagram outlines a typical workflow for the study of this compound, from its natural source to the evaluation of its biological activity.

References

- 1. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Baccatin III induces assembly of purified tubulin into long microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

19-hydroxy-10-deacetylbaccatin III molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 19-hydroxy-10-deacetylbaccatin III, a taxane derivative of interest in phytochemical and pharmaceutical research.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are essential for analytical procedures, stoichiometric calculations, and further chemical modifications.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₃₄O₁₁ | PubChem[1] |

| C₂₉H₃₆O₁₁ | MedChemExpress, Veeprho, BOC Sciences[2][3][] | |

| Molecular Weight | 558.6 g/mol | PubChem[1] |

| 558.58 g/mol | J-GLOBAL[5] | |

| 560.59 g/mol | MedChemExpress, Veeprho, BOC Sciences[2][3][] |

Note: Discrepancies in the molecular formula and weight can arise from different calculation methods or the inclusion of different isotopes (e.g., monoisotopic vs. average molecular weight).

Methodologies for Structural and Molecular Weight Determination

The determination of a compound's molecular formula and weight is a foundational step in chemical analysis. While the specific experimental records for this compound are not detailed here, the following standard protocols are broadly applicable.

2.1. Determination of Molecular Formula

The molecular formula is typically determined by combining data from elemental analysis and mass spectrometry.

Experimental Protocol:

-

Elemental Analysis: The percent composition of each element (Carbon, Hydrogen, Oxygen) is determined. This is often achieved by combustion analysis, where the sample is burned in an excess of oxygen, and the resulting products (CO₂, H₂O) are collected and weighed to calculate the mass percentages of C and H. The percentage of oxygen is often determined by difference.

-

Empirical Formula Calculation: The mass percentages are converted to mole ratios by dividing by the respective atomic weights of the elements. These ratios are then simplified to the smallest whole numbers to establish the empirical formula.[6][7]

-

Molecular Formula Derivation: The experimentally determined molecular mass (from mass spectrometry) is divided by the calculated mass of the empirical formula.[6][8] This yields an integer by which the subscripts of the empirical formula are multiplied to obtain the final molecular formula.[6][8]

2.2. Determination of Molecular Weight

Mass spectrometry is the primary technique for determining the molecular weight of a compound with high accuracy.

Experimental Protocol (Mass Spectrometry):

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

-

Detection: The separated ions are detected, generating a mass spectrum that plots ion intensity versus m/z. The peak corresponding to the molecular ion provides the molecular weight of the compound.

Logical Data Relationship

The following diagram illustrates the relationship between the chemical compound and its fundamental physicochemical properties.

Caption: Relationship between the compound and its properties.

References

- 1. 19-Hydroxy-10-deacetyl Baccatin-III | C29H34O11 | CID 102216735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 5. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. ck12.org [ck12.org]

- 7. 5.4 Determining Empirical and Molecular Formulas – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Discovery and Natural Sources of 19-hydroxy-10-deacetylbaccatin III

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of 19-hydroxy-10-deacetylbaccatin III, a taxane of significant interest in the field of medicinal chemistry and drug development. This document details the initial discovery and characterization of the compound, explores its primary natural source, presents quantitative data on its occurrence, and outlines a generalized experimental protocol for its extraction and purification. Furthermore, this guide discusses the biosynthetic pathway of taxanes, highlighting the enzymatic step likely responsible for the formation of this compound, and provides visualizations to illustrate key processes.

Discovery and Initial Characterization

This compound was first isolated and identified in 1981 by McLaughlin, Miller, Powell, and Smith Jr.[1]. The discovery was the result of an activity-guided chromatographic fractionation of a polar extract from the plant Taxus wallichiana Zucc. The structure of this novel taxane was elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS) analytical techniques[1].

Natural Sources

The primary natural source of this compound is the Himalayan yew, Taxus wallichiana[1]. It has also been reported to be present in other yew species, such as Taxus sumatrana. This compound co-occurs with other significant taxanes, including paclitaxel (Taxol) and 10-deacetylbaccatin III.

Quantitative Data on Natural Occurrence

A study on the seasonal variation of taxane content in the needles of Taxus wallichiana in Lam Dong province, Vietnam, provided quantitative data on the yield of this compound. The content of this compound was found to vary throughout the year, with the highest concentration observed in June.

| Month | This compound Content (% of dried needles) |

| January | 0.014% |

| June | 0.032% |

Data extracted from a seasonal study on Taxus wallichiana needles.

Experimental Protocols

Generalized Isolation and Purification Protocol

Objective: To isolate and purify this compound from the needles of Taxus wallichiana.

Materials:

-

Dried and powdered needles of Taxus wallichiana

-

Methanol

-

Dichloromethane

-

Hexane

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile

-

Water

-

Rotary evaporator

-

Freeze-dryer

Methodology:

-

Extraction:

-

Macerate the powdered needles of Taxus wallichiana with methanol at room temperature for 48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning with hexane to remove non-polar impurities like fats and waxes. Discard the hexane layer.

-

Extract the aqueous methanol phase with dichloromethane. The taxanes will partition into the dichloromethane layer.

-

Collect the dichloromethane fractions and evaporate the solvent to yield a taxane-rich crude extract.

-

-

Chromatographic Purification:

-

Subject the taxane-rich extract to column chromatography on silica gel.

-

Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the fractions rich in the target compound and concentrate them.

-

-

Preparative HPLC:

-

Further purify the enriched fraction using preparative reverse-phase HPLC on a C18 column.

-

Use a gradient of acetonitrile and water as the mobile phase.

-

Collect the peak corresponding to this compound.

-

-

Final Purification and Characterization:

-

Desalt and concentrate the collected HPLC fraction.

-

Lyophilize the sample to obtain pure this compound as a white powder.

-

Confirm the identity and purity of the compound using NMR and MS analysis.

-

Biosynthesis

The biosynthesis of taxanes is a complex pathway involving numerous enzymatic steps. The core taxane skeleton is synthesized from geranylgeranyl diphosphate. A series of hydroxylations, acylations, and other modifications lead to the diverse array of taxoids found in nature.

The formation of this compound is believed to occur via the hydroxylation of 10-deacetylbaccatin III at the C19 position. This reaction is catalyzed by a specific cytochrome P450 monooxygenase. While the exact enzyme responsible for this 19-hydroxylation has not been definitively identified, it is part of the large family of P450 enzymes known to be involved in taxane biosynthesis.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the general biosynthetic pathway leading to 10-deacetylbaccatin III and the subsequent proposed hydroxylation to form this compound.

Caption: Generalized biosynthetic pathway of taxanes leading to this compound.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the isolation and analysis of this compound from its natural source.

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

This compound is a naturally occurring taxane with potential significance for the development of new therapeutic agents. Its discovery in Taxus wallichiana has opened avenues for further research into its biological activity and potential as a precursor for semi-synthetic drug candidates. While detailed protocols for its specific isolation are not widely published, established methods for related taxanes provide a solid foundation for its purification. Further research is warranted to fully elucidate the specific enzymes involved in its biosynthesis and to explore its pharmacological profile in greater detail. This guide provides a foundational resource for researchers and professionals in the field to build upon in their future work with this intriguing molecule.

References

The Pivotal Role of 19-Hydroxy-10-deacetylbaccatin III in Taxus Species: A Technical Guide for Researchers

Abstract: This technical guide provides an in-depth analysis of 19-hydroxy-10-deacetylbaccatin III and its immediate precursor, 10-deacetylbaccatin III (10-DAB), within Taxus species. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their significance, biosynthesis, and methods of analysis. This document details the crucial role of these taxoids as precursors to the life-saving anti-cancer drug, paclitaxel (Taxol®), and provides structured quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.

Introduction

The genus Taxus, commonly known as yew, is a vital source of a complex array of diterpenoid alkaloids known as taxoids. Among these, paclitaxel has emerged as one of the most effective anti-cancer agents in modern medicine. However, its low abundance in yew trees has necessitated alternative production strategies. A key approach is the semi-synthesis of paclitaxel from more abundant taxoid precursors found in the renewable needles and twigs of various Taxus species.

This guide focuses on this compound and its precursor, 10-deacetylbaccatin III (10-DAB). 10-DAB is a critical starting material for the semi-synthesis of paclitaxel and its analogue, docetaxel. 19-hydroxybaccatin III is a closely related taxane with significance in the biosynthetic pathway and as a potential marker for taxoid production. Understanding the biosynthesis, accumulation, and efficient extraction of these compounds is paramount for the sustainable production of paclitaxel and the development of novel taxane-based therapeutics.

Biosynthesis of Paclitaxel and the Role of this compound

The biosynthesis of paclitaxel is a complex, multi-step process that occurs within the cells of Taxus species. It begins with the universal precursor of diterpenes, geranylgeranyl diphosphate (GGPP), and proceeds through a series of cyclizations, hydroxylations, and acylations to form the intricate taxane core.

10-deacetylbaccatin III is a key intermediate in this pathway. It is formed from the taxane core after a series of enzymatic modifications. Subsequently, 10-DAB is acetylated at the C10 position by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) to form baccatin III, the immediate precursor to which the C13 side chain is attached to form paclitaxel.

This compound is understood to be a hydroxylation product of 10-deacetylbaccatin III. While not a direct intermediate in the main paclitaxel biosynthetic pathway leading to baccatin III, its presence and concentration can be indicative of the overall taxoid biosynthetic activity within the plant. The hydroxylation at the C19 position represents a branch point in the taxoid metabolic network.

Below is a diagram illustrating the core biosynthetic pathway leading to paclitaxel, highlighting the position of 10-deacetylbaccatin III.

Quantitative Data on this compound and 10-Deacetylbaccatin III in Taxus Species

The concentration of taxoids, including this compound and 10-deacetylbaccatin III, varies significantly depending on the Taxus species, the specific plant part, the age of the plant, and the season of harvest. The following tables summarize quantitative data from various studies.

| Taxus Species | Plant Part | 10-Deacetylbaccatin III (mg/g dry weight) | Reference |

| Taxus baccata | Needles | 0.04 - 0.4 | [1] |

| Taxus brevifolia | Needles | 0.004 | [1] |

| Taxus chinensis | Needles | 0.0277 - 0.0875 | [2] |

| Taxus cuspidata | Needles | 0.0277 - 0.0875 | [2] |

| Taxus media | Needles | 0.0277 - 0.0875 | [2] |

| Taxus wallichiana | Needles | 0.12 - 0.37 (seasonal variation) | [3] |

| Taxus wallichiana | Bark | 29.16 (µg/g) | [4] |

| Taxus chinensis | Bark | 0.4842 | [5] |

| Taxus Species | Plant Part | 19-Hydroxybaccatin III (mg/g dry weight) | Reference |

| Taxus wallichiana | Needles | 0.14 - 0.32 (seasonal variation) | [3] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound and related taxoids from Taxus species.

Extraction Protocols

Several methods have been developed for the extraction of taxoids from Taxus plant material. The choice of method depends on the desired scale, efficiency, and available equipment.

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction.

Materials:

-

Dried and powdered Taxus needles

-

Ethanol or Methanol

-

Ultrasonic bath

-

Filter paper

-

Rotary evaporator

Procedure:

-

Weigh 10 g of dried, powdered Taxus needles and place them in a flask.

-

Add 100 mL of ethanol or methanol to the flask.

-

Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 45°C). Repeat this process for a total of 180 minutes, replacing the solvent every 30 minutes.[6]

-

After sonication, filter the extract through filter paper to remove solid plant material.

-

Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

MAE uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.

Materials:

-

Dried and powdered Taxus leaves and branches

-

Methanol or Ethanol

-

Microwave extractor

-

Filter paper

-

Rotary evaporator

Procedure:

-

Place 5 g of dried, powdered Taxus material into the microwave extraction vessel.

-

Add the appropriate volume of solvent (e.g., for a 1:15 g/mL ratio, add 75 mL of solvent).

-

Set the microwave power (e.g., 240 W) and extraction time (e.g., 20 minutes).[7][8]

-

After extraction, allow the vessel to cool and then filter the contents to separate the extract from the solid residue.

-

Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Purification Protocol: Solid-Phase Extraction (SPE)

SPE is a common technique for cleaning up crude extracts and isolating specific compounds or classes of compounds.

Materials:

-

Crude taxoid extract

-

SPE cartridge (e.g., C18)

-

Methanol

-

Water

-

Vacuum manifold

Procedure:

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

-

Dissolve a known amount of the crude extract in a small volume of the initial mobile phase (e.g., 30% methanol in water).

-

Load the dissolved extract onto the conditioned SPE cartridge.

-

Wash the cartridge with a non-eluting solvent (e.g., 30% methanol in water) to remove highly polar impurities.

-

Elute the taxoids from the cartridge with a stronger solvent, such as 75% methanol in water.[2]

-

Collect the eluate containing the purified taxoids.

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used analytical technique for the separation and quantification of taxoids.

Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standards for this compound and 10-deacetylbaccatin III

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-10 min, 40-50% A; 10-13 min, 50-53% A.[9]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection Wavelength: 227 nm

-

Injection Volume: 20 µL

Procedure:

-

Prepare a series of standard solutions of this compound and 10-deacetylbaccatin III of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Prepare the purified extract sample by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the sample solution into the HPLC system.

-

Identify the peaks for this compound and 10-deacetylbaccatin III in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of each compound in the sample by comparing the peak areas to the calibration curve.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for the extraction and analysis of taxoids from Taxus needles.

Conclusion

This compound and, more significantly, 10-deacetylbaccatin III are pivotal compounds within the metabolic landscape of Taxus species. Their role as precursors in the semi-synthesis of paclitaxel underscores their immense value to the pharmaceutical industry. The methodologies outlined in this guide for their extraction, purification, and quantification are essential tools for researchers seeking to optimize the production of these valuable natural products. Further research into the genetic regulation of the taxoid biosynthetic pathway and the development of more efficient extraction and synthesis technologies will be crucial for ensuring a sustainable supply of paclitaxel for cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid separation of four main taxoids in Taxus species by a combined LLP-SPE-HPLC (PAD) procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Seasonal effects on the 10-deacetylbaccatin III and 19-hydroxybaccatin III contents of the needles of Taxus wallichiana Zucc. in Lam Dong province | Academia Journal of Biology [vjs.ac.vn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Microwave-assisted extraction of Taxol and 10-Deacetyl baccatin III from the leaves and branches of red pine (Taxus wallichiana Zucc.) | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 19-hydroxy-10-deacetylbaccatin III: A Key Taxane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-hydroxy-10-deacetylbaccatin III is a naturally occurring taxane diterpenoid found in various species of the yew tree (genus Taxus). As a close structural analogue and a potential impurity of the crucial paclitaxel precursor, 10-deacetylbaccatin III (10-DAB), this compound holds significance in the fields of natural product chemistry, drug discovery, and pharmaceutical manufacturing. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, natural sources, isolation and purification strategies, and biological activities. Furthermore, this document outlines its role as a precursor in the semi-synthesis of 19-hydroxydocetaxel, a potent cytotoxic agent. Detailed experimental methodologies and data are presented to facilitate further research and development in this area.

Introduction

The taxane family of diterpenoids has been at the forefront of anticancer drug discovery for decades, with paclitaxel (Taxol®) and docetaxel (Taxotere®) being prominent examples of their clinical success. The intricate chemical structures of these compounds have spurred extensive research into their biosynthesis, chemical synthesis, and the discovery of new, structurally related analogues with potentially improved therapeutic profiles. This compound emerges as a compound of interest within this class, being a naturally occurring derivative of the key taxane core.

This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers engaged in natural product chemistry, medicinal chemistry, and the development of novel anticancer agents.

Physicochemical Properties and Spectroscopic Data

This compound is a white solid with the molecular formula C₂₉H₃₆O₁₁ and a molecular weight of 560.59 g/mol .[1] Its structure is characterized by the tetracyclic taxane core, featuring a hydroxyl group at the C-19 position, which distinguishes it from the more abundant 10-deacetylbaccatin III.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₆O₁₁ | [1] |

| Molecular Weight | 560.59 g/mol | [1] |

| Boiling Point | 758.1±60.0 °C at 760 mmHg | [1] |

| Density | 1.46±0.1 g/cm³ | [1] |

| InChI Key | LCBRTOBUIDCSID-ZHPRIASZSA-N | [1] |

Table 2: Spectroscopic Data for this compound

While a complete, publicly available dataset is limited, the following provides an overview of the key spectroscopic features. Detailed ¹H and ¹³C NMR chemical shift data are typically found in specialized primary research literature.

| Technique | Observed Features | Reference |

| Infrared (IR) Spectroscopy (in CHCl₃) | νₘₐₓ 3428.13, 1713.06, 1246.4 cm⁻¹ | [2] |

| Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. | [3] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used for unambiguous structural elucidation. The presence of a hydroxymethyl group at the C-19 position is a key distinguishing feature. | [3] |

Natural Occurrence and Biosynthesis

This compound has been isolated from the needles of various Taxus species, including Taxus baccata and Taxus wallichiana.[3][4] It often co-occurs with other taxanes, including baccatin III and 10-deacetylbaccatin III.

The biosynthesis of taxanes is a complex pathway involving numerous enzymatic steps. While the specific enzyme responsible for the C-19 hydroxylation of the taxane core has not been definitively characterized, it is hypothesized to be a cytochrome P450-dependent monooxygenase. This hydroxylation likely occurs at a late stage in the biosynthetic pathway, potentially acting on 10-deacetylbaccatin III or a closely related precursor.

Caption: Logical relationship in the biosynthesis of this compound.

Experimental Protocols

Isolation and Purification

The isolation of this compound from Taxus biomass typically involves solvent extraction followed by multi-step chromatography. The following is a generalized protocol based on methods for related taxanes.

Protocol 1: General Procedure for the Isolation of this compound

-

Extraction:

-

Air-dried and powdered needles of Taxus species are extracted with methanol or a methanol/water mixture at room temperature for an extended period (e.g., 24-48 hours).

-

The extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with n-hexane, dichloromethane, and ethyl acetate. The taxane fraction is typically enriched in the dichloromethane and ethyl acetate phases.

-

-

Column Chromatography:

-

The enriched taxane fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol), is employed to separate the taxane components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Preparative HPLC:

-

Fractions containing this compound are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column.

-

A typical mobile phase would be a gradient of acetonitrile in water.

-

The purity of the isolated compound is assessed by analytical HPLC.

-

Caption: General experimental workflow for the isolation of this compound.

Semi-synthesis of 19-hydroxydocetaxel

This compound serves as a precursor for the semi-synthesis of 19-hydroxydocetaxel, a compound with high in vitro cytotoxicity.[3] The synthesis involves the selective protection of hydroxyl groups, attachment of the C-13 side chain, and subsequent deprotection.

Protocol 2: Conceptual Steps for the Semi-synthesis of 19-hydroxydocetaxel

-

Selective Protection: The C-7 and C-10 hydroxyl groups of this compound are selectively protected using appropriate protecting groups (e.g., silyl ethers).

-

Side-Chain Attachment: The protected core is then coupled with a suitably protected (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid side chain at the C-13 position.

-

Deprotection: The protecting groups are removed under specific conditions to yield 19-hydroxydocetaxel.

Biological Activity

This compound has been reported to exhibit weak cytotoxic activity against certain human cancer cell lines.

Table 3: Cytotoxicity Data for this compound

While specific IC₅₀ values are not widely available in public databases, its primary biological significance lies in its role as a precursor to more potent cytotoxic agents like 19-hydroxydocetaxel. Further comprehensive screening against a broader panel of cancer cell lines is warranted to fully elucidate its therapeutic potential.

Conclusion and Future Perspectives

This compound is a noteworthy member of the taxane family of diterpenoids. Its presence in Taxus species, albeit in smaller quantities compared to other taxanes, and its structural similarity to key paclitaxel precursors, make it a compound of interest for several reasons. The development of efficient isolation and purification protocols is crucial for obtaining sufficient quantities for further research. Elucidating the specific biosynthetic steps leading to its formation could open avenues for metabolic engineering to enhance its production. Furthermore, its utility as a starting material for the semi-synthesis of novel, potent taxane analogues like 19-hydroxydocetaxel underscores its importance in the ongoing quest for more effective cancer chemotherapeutics. Future research should focus on a more detailed characterization of its biological activity profile and the optimization of synthetic routes to its more potent derivatives.

References

- 1. Large-scale purification of 13-dehydroxybaccatin III and 10-deacetylpaclitaxel, semi-synthetic precursors of paclitaxel, from cell cultures of Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19-Hydroxy-10-deacetyl Baccatin-III | C29H34O11 | CID 102216735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jcimjournal.com [jcimjournal.com]

- 4. 19-Hydroxybaccatin III, 10-deacetylcephalomannine, and 10-deacetyltaxol: new antitumor taxanes from Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Antitumor Activity of 19-hydroxy-10-deacetylbaccatin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific information on the potential antitumor activity of 19-hydroxy-10-deacetylbaccatin III. It is important to note that research specifically on this compound is limited. Much of the understanding of its potential mechanism of action is extrapolated from the well-documented activities of structurally related taxanes, such as paclitaxel and docetaxel.

Introduction

This compound is a naturally occurring taxane diterpenoid found in species of the yew tree (Taxus). Taxanes are a critical class of chemotherapeutic agents used in the treatment of a wide range of cancers. The most prominent members of this family, paclitaxel (Taxol®) and docetaxel (Taxotere®), are derived from 10-deacetylbaccatin III, a closely related precursor. Given its structural similarity to these potent anticancer drugs, this compound is a compound of interest for its potential antitumor properties. This technical guide provides a comprehensive overview of the available data, potential mechanisms of action, and detailed experimental protocols for the evaluation of its anticancer activity.

Quantitative Data on Antitumor Activity

Direct quantitative data on the antitumor activity of this compound is sparse in publicly available literature. An early study identified the compound as having cytotoxic activity against KB (human epidermoid carcinoma) cells, however, specific IC50 values were not reported.

To provide a comparative context, the following table summarizes the cytotoxic activity of the closely related and well-characterized taxane, baccatin III, against various human cancer cell lines. It is hypothesized that this compound may exhibit similar, though likely less potent, activity.

| Cell Line | Cancer Type | IC50 of Baccatin III (µM) | Reference |

| HeLa | Human Cervical Cancer | 4.30 | [1] |

| A549 | Human Lung Cancer | 4 - 7.81 | [1] |

| A431 | Human Skin Cancer | 4 - 7.81 | [1] |

| HepG2 | Human Liver Cancer | 4 - 7.81 | [1] |

Postulated Mechanism of Action

Based on the established mechanism of other cytotoxic taxanes, this compound is presumed to exert its antitumor effects primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Microtubule Stabilization

Taxanes are known to bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization of microtubules disrupts the normal dynamic instability required for various cellular functions, most critically, the formation of the mitotic spindle during cell division.

Cell Cycle Arrest

The disruption of mitotic spindle function leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle at the G2/M phase. This prevents the cell from progressing through mitosis and ultimately triggers apoptotic pathways. Derivatives of the related compound 14-beta-hydroxy-10-deacetylbaccatin III have been shown to induce a G2/M cell cycle block in a concentration-dependent manner.

Induction of Apoptosis

Prolonged G2/M arrest and cellular stress induced by microtubule disruption are potent triggers for apoptosis, or programmed cell death. This is a key mechanism by which taxanes eliminate cancer cells. Studies on baccatin III have shown that it can induce apoptosis, and this effect may not be strictly dependent on G2/M arrest, suggesting that the core taxane ring structure itself plays a role in initiating cell death pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antitumor activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of microtubules.

Materials:

-

This compound

-

Purified tubulin

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)

-

Glycerol

-

Microplate reader capable of reading absorbance at 340 nm at 37°C

Protocol:

-

Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.

-

Add this compound at various concentrations to the reaction mixture. Include paclitaxel as a positive control and a vehicle control.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

-

This compound

-

Human cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Human cancer cell lines

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Visualizations

Postulated Signaling Pathway for Taxane-Induced Apoptosis

Caption: Postulated mechanism of taxane-induced apoptosis.

Experimental Workflow for In Vitro Antitumor Activity Assessment

Caption: Workflow for assessing in vitro antitumor activity.

Conclusion

While direct and extensive evidence for the antitumor activity of this compound is currently lacking, its structural relationship to potent, clinically used taxanes strongly suggests it possesses cytotoxic properties. The likely mechanism of action involves the stabilization of microtubules, leading to G2/M cell cycle arrest and the induction of apoptosis. Further research, following the experimental protocols outlined in this guide, is necessary to fully characterize its anticancer potential and elucidate its precise molecular interactions and signaling pathways. The investigation of such natural product analogs remains a promising avenue for the discovery of novel and effective cancer therapeutics.

References

The Overlooked Player: A Technical Guide to the Biological Significance of the C-19 Hydroxyl Group in Taxanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxanes, a cornerstone of modern chemotherapy, have been the subject of extensive structure-activity relationship (SAR) studies for decades. While modifications at numerous positions on the complex diterpenoid core have been thoroughly investigated, the C-19 position has remained relatively unexplored. This technical guide synthesizes the available, albeit limited, scientific literature on the biological significance of a hydroxyl group at the C-19 position of the taxane skeleton. The discovery of the naturally occurring 19-hydroxybaccatin III, a cytotoxic taxane derivative, underscores the potential importance of this functional group. This document provides a comprehensive overview of its known biological activity, contextualizes its potential role within established taxane SAR, and outlines detailed experimental protocols for its further investigation.

Introduction: The Taxane Landscape

Taxanes, including the blockbuster drugs paclitaxel (Taxol®) and docetaxel (Taxotere®), exert their potent anticancer effects by binding to β-tubulin, a subunit of microtubules. This binding event stabilizes the microtubule polymer, disrupting the dynamic instability required for essential cellular processes, most notably mitosis. The resulting mitotic arrest ultimately triggers apoptotic cell death in rapidly dividing cancer cells.

The intricate structure of the taxane core has provided fertile ground for medicinal chemists to explore a wide array of modifications. These studies have elucidated the critical roles of the C-13 side chain, the oxetane ring, and various functional groups at positions C-2, C-4, C-7, and C-10 in modulating the potency, metabolic stability, and resistance profiles of these drugs. However, the C-19 methyl group has traditionally been considered a less critical determinant of biological activity. The identification of a naturally hydroxylated C-19 taxane challenges this assumption and opens new avenues for taxane drug discovery and development.

The C-19 Hydroxyl Group: An Unexplored Frontier

The primary evidence for the biological significance of a C-19 hydroxyl group comes from the isolation of 19-hydroxybaccatin III from Taxus wallichiana. A seminal study by McLaughlin et al. in 1981 identified this compound as a novel cytotoxic taxane derivative[1].

Known Biological Activity

Information regarding the specific biological activities of 19-hydroxybaccatin III is sparse in peer-reviewed literature. However, the initial discovery and subsequent commercial availability have provided some key insights:

-

Cytotoxicity: 19-hydroxybaccatin III was identified through activity-guided fractionation and demonstrated cytotoxicity against KB (human oral epidermoid carcinoma) cells[1].

-

Activity in Resistant Cell Lines: Anecdotal evidence from commercial suppliers suggests that 19-hydroxybaccatin III may possess activity against cancer cell lines that have developed resistance to other taxanes, such as paclitaxel and docetaxel. This is a crucial area for further investigation, as taxane resistance is a significant clinical challenge.

Data Presentation: Summarizing the State of Knowledge

Due to the limited publicly available data, the following tables summarize the known information and highlight the current knowledge gaps regarding C-19 hydroxylated taxanes.

Table 1: Qualitative Biological Activity of 19-Hydroxybaccatin III

| Biological Activity | Finding | Reference |

| Cytotoxicity | Active against KB (human oral epidermoid carcinoma) cell line. | [1] |

| Activity Spectrum | Reported to inhibit the growth of cell lines resistant to docetaxel and 10-deacetylbaccatin. | Commercial technical data (Note: Requires peer-reviewed validation) |

Table 2: Quantitative Biological Data for 19-Hydroxybaccatin III (Data Not Available in Searched Literature)

| Assay | Parameter | Value | Reference |

| Cytotoxicity | IC50 (KB cells) | Not Reported | - |

| IC50 (various other cancer cell lines) | Not Reported | - | |

| Tubulin Binding | Kd (Binding affinity to β-tubulin) | Not Reported | - |

| Microtubule Polymerization | EC50 (Effective concentration for polymerization) | Not Reported | - |

Experimental Protocols: A Roadmap for Future Research

To address the knowledge gaps identified above, detailed experimental protocols are provided to facilitate further research into the biological significance of the C-19 hydroxyl group. These are generalized protocols that would need to be optimized for the specific taxane derivative being tested.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a C-19 hydroxylated taxane against a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., KB, MCF-7, A549, and taxane-resistant variants)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

C-19 hydroxylated taxane (e.g., 19-hydroxybaccatin III) dissolved in DMSO

-

Paclitaxel (as a positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the C-19 hydroxylated taxane and paclitaxel in complete medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a no-cell control.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a C-19 hydroxylated taxane to promote the assembly of microtubules from purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

C-19 hydroxylated taxane dissolved in DMSO

-

Paclitaxel (as a positive control)

-

Glycerol (as a polymerization enhancer)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing polymerization buffer, GTP, and purified tubulin.

-

Compound Addition: Add various concentrations of the C-19 hydroxylated taxane or paclitaxel to the reaction mixture. Include a vehicle control.

-

Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C.

-

Monitoring Polymerization: Measure the absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.

-

Data Analysis: Plot the absorbance change over time. Determine the maximum rate of polymerization and the final extent of polymerization for each compound concentration. Calculate the EC50 value, the concentration required to achieve 50% of the maximal polymerization effect.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key concepts related to the biological activity of taxanes and the experimental procedures for their evaluation.

Caption: General mechanism of action of taxanes, leading to mitotic arrest and apoptosis.

Caption: Hypothesized roles of the C-19 hydroxyl group in the structure-activity relationship of taxanes.

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

The existence of 19-hydroxybaccatin III, a naturally occurring cytotoxic taxane, strongly suggests that the C-19 position is not biologically inert. The preliminary indication that this compound may be effective against drug-resistant cancer cell lines warrants a significant and focused research effort. The lack of comprehensive, publicly available data on the biological activity of C-19 hydroxylated taxanes represents a critical knowledge gap in the field of taxane research.

Future investigations should prioritize:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of 19-hydroxybaccatin III and synthetically derived C-19 hydroxylated taxanes against a broad panel of cancer cell lines, including well-characterized taxane-resistant models.

-

Direct Tubulin Interaction Studies: Quantifying the binding affinity of C-19 hydroxylated taxanes to purified tubulin and microtubules to understand the direct impact of this modification on target engagement.

-

Microtubule Dynamics Analysis: Evaluating the effect of these compounds on microtubule polymerization and dynamics in cell-based assays.

-

Metabolic Stability and Pharmacokinetic Studies: Assessing the metabolic fate of the C-19 hydroxyl group and its influence on the overall pharmacokinetic profile of the taxane.

A thorough investigation of the C-19 hydroxyl group's role has the potential to unlock new strategies for the design of next-generation taxanes with improved efficacy, particularly in the context of overcoming drug resistance. This overlooked position on the taxane scaffold may hold the key to developing more potent and resilient anticancer therapies.

References

Unveiling a Minor Impurity: A Technical Guide to 19-hydroxy-10-deacetylbaccatin III in Baccatin III

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 19-hydroxy-10-deacetylbaccatin III, a known impurity found in Baccatin III, a key starting material for the semi-synthesis of the anticancer drug paclitaxel. This document outlines the analytical characterization, isolation methodologies, and biosynthetic context of this impurity, offering valuable insights for researchers and professionals in drug development and quality control.

Introduction

This compound is a naturally occurring taxane derivative found in various species of the yew tree (genus Taxus).[1][2][][4] Structurally, it is closely related to 10-deacetylbaccatin III (10-DAB), sharing the same core taxane skeleton but with an additional hydroxyl group at the C-19 position.[1] This hydroxylation is believed to occur via the action of a taxane hydroxylase on a precursor, likely 10-DAB or a closely related compound.[1] As an impurity in Baccatin III, the presence and concentration of this compound are of significant interest in the pharmaceutical industry, as it has the potential to impact the efficiency and purity of the subsequent semi-synthesis of paclitaxel and its analogues. This guide provides a detailed examination of this impurity, from its analytical signature to its isolation and potential implications.

Data Presentation: Analytical Characterization

The accurate identification and quantification of this compound rely on a combination of spectroscopic and chromatographic techniques. The following tables summarize the key analytical data for this compound.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C29H36O11 | [2][] |

| Molecular Weight | 560.59 g/mol | [2][] |

| CAS Number | 154083-99-5 | [2][] |

| Appearance | Off-white solid |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR | Specific chemical shifts (δ) and coupling constants (J) are crucial for structural elucidation. While a complete dataset is not readily available in all literature, key distinguishing signals would be associated with the protons near the C-19 hydroxyl group. |

| ¹³C NMR | The presence of the additional hydroxyl group at C-19 would result in a downfield shift for the C-19 carbon and potentially influence the chemical shifts of neighboring carbons compared to 10-deacetylbaccatin III. |

| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ would be observed. Common fragmentation pathways for taxanes involve the cleavage of the C-O bond between the side chain and the taxane core, followed by the loss of functional groups from the parent ring.[5][6] Specific fragments for this compound would need to be determined experimentally. |

Experimental Protocols

Detailed and validated experimental protocols are essential for the reliable detection, quantification, and isolation of this compound.

Analytical Method for the Quantification of this compound in Baccatin III

A validated High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the gold standard for the quantitative analysis of impurities in pharmaceutical ingredients.[7][8]

Protocol: UHPLC-UV Method

-

Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) is suitable for separating taxanes.[7]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed.[7]

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program: A validated gradient program should be developed to achieve optimal separation of Baccatin III from its impurities, including this compound.

-

Flow Rate: A typical flow rate is 1.2 mL/min.[7]

-

Column Temperature: 40°C.[7]

-

Detection: UV detection at 227 nm is commonly used for taxanes.[7][9]

-

Quantification: Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard. The relative response factor should be determined for accurate quantification.[7]

Preparative Isolation of this compound

The isolation of minor impurities like this compound from a complex mixture of taxanes requires a multi-step purification strategy, often culminating in preparative HPLC.

Protocol: Multi-Step Isolation Procedure

-

Extraction: The initial extraction of taxanes from Taxus biomass is typically performed using methanol or ethanol.

-

Preliminary Purification: The crude extract is subjected to a series of liquid-liquid extractions and column chromatography steps to enrich the taxane fraction.

-

Preparative HPLC: A preparative reversed-phase HPLC system is used for the final separation and isolation of this compound.

-

Column: A larger dimension C18 column (e.g., 250 x 20 mm, 5 µm) is used.[9]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

-

Flow Rate: A higher flow rate, typically around 10 mL/min, is used for preparative separations.[9]

-

Injection Volume: The injection volume is optimized based on the concentration of the target compound in the enriched fraction.

-

Fraction Collection: Fractions are collected based on the retention time of the target impurity, as determined by prior analytical HPLC runs.

-

-

Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC and spectroscopic methods (NMR, MS).

Visualizations

The following diagrams illustrate key aspects of the analysis and biosynthetic context of this compound.

Caption: Experimental workflow for the isolation and analysis of this compound.

Caption: Biosynthetic relationship of this compound to key taxanes.

Impact on Drug Development

The presence of impurities such as this compound in Baccatin III can have several implications for the semi-synthesis of paclitaxel:

-

Reduced Yield: The impurity may not be efficiently converted to paclitaxel, leading to a lower overall yield of the final active pharmaceutical ingredient (API).

-

Formation of Impurity Analogs: The impurity could potentially react with the paclitaxel side chain, leading to the formation of a 19-hydroxy-paclitaxel analog, which would require additional purification steps to remove.

-

Regulatory Scrutiny: Regulatory agencies require stringent control over impurities in APIs. The presence of uncharacterized or poorly controlled impurities can lead to delays in drug approval.

Therefore, a thorough understanding and robust control of this compound levels in Baccatin III are crucial for ensuring the quality, safety, and efficacy of semi-synthetic paclitaxel. This technical guide provides the foundational knowledge for researchers and professionals to address this important aspect of taxane chemistry and drug development.

References

- 1. 19-Hydroxy-10-deacetyl Baccatin-III | 154083-99-5 | Benchchem [benchchem.com]

- 2. Products | Scientist.com [app.scientist.com]

- 4. 19-Hydroxy-10-deacetyl Baccatin-III | C29H34O11 | CID 102216735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 9. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 19-Hydroxy-10-deacetylbaccatin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (NMR and IR) for 19-hydroxy-10-deacetylbaccatin III, a key taxane derivative. This document is intended to serve as a comprehensive resource, presenting quantitative data in a structured format, detailing experimental protocols, and illustrating the analytical workflow.

Introduction

This compound is a naturally occurring taxane found as an impurity in extracts from various yew species (Taxus sp.). Its structural similarity to paclitaxel and docetaxel precursors, such as baccatin III and 10-deacetylbaccatin III, makes it a compound of significant interest in the fields of natural product chemistry and drug development. Accurate spectroscopic data is crucial for its identification, quantification, and for the synthesis of novel cytotoxic agents.

Spectroscopic Data

The structural characterization of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, the key vibrational frequencies indicate the presence of hydroxyl, carbonyl, and ester functionalities.

| Wavenumber (νmax, cm⁻¹) | Functional Group Assignment |

| 3428.13 | O-H stretching (hydroxyl groups) |

| 1713.06 | C=O stretching (ester and ketone groups) |

| 1246.4 | C-O stretching (ester groups) |

| Data obtained in Chloroform (CHCl₃)[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While extensive public database entries for the complete ¹H and ¹³C NMR data of this compound are scarce, the foundational characterization was reported in the Journal of Natural Products.[2] This seminal work by McLaughlin et al. in 1981 first described the isolation and spectral analysis of this compound. Unfortunately, the specific chemical shift and coupling constant data from this publication are not widely available in publicly accessible databases.

For comparative purposes, the spectroscopic data of the closely related precursor, 10-deacetylbaccatin III, is well-documented and can serve as a valuable reference for researchers working on the identification of these taxanes.

Experimental Protocols

The following sections outline the typical experimental procedures for the isolation and spectroscopic analysis of this compound.

Isolation and Purification

The isolation of this compound from Taxus biomass is a multi-step process involving extraction and chromatography.

-

Extraction : Dried and ground plant material (e.g., needles and twigs of Taxus wallichiana) is extracted with a polar solvent such as methanol.

-

Solvent Partitioning : The crude methanol extract is then subjected to liquid-liquid partitioning, for example, with dichloromethane, to separate compounds based on their polarity.

-

Chromatographic Separation : The resulting extract is further purified using chromatographic techniques. This typically involves:

-

Column Chromatography : Initial separation on silica gel.

-

High-Performance Liquid Chromatography (HPLC) : Final purification using a C18 reverse-phase column to yield the pure compound.

-

The entire isolation process is guided by bioactivity assays or analytical monitoring to track the target compound.

Spectroscopic Analysis

-

Sample Preparation : A small amount of the purified compound is dissolved in a suitable solvent (e.g., chloroform). A drop of this solution is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

A representative protocol for acquiring high-quality NMR data for a taxane like this compound is as follows:

-

Sample Preparation : Approximately 5-10 mg of the purified compound is accurately weighed and dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy :

-

A standard ¹H NMR spectrum is acquired to check the sample concentration and shim quality.

-

For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest is used to ensure full signal recovery.

-

-

¹³C NMR Spectroscopy :

-

A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for all carbon atoms.

-

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy :

-

Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks.

-

Heteronuclear Single Quantum Coherence (HSQC) is used to determine one-bond proton-carbon correlations.

-

Heteronuclear Multiple Bond Correlation (HMBC) is used to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

Conclusion

This guide summarizes the available spectroscopic data for this compound and provides standardized protocols for its isolation and analysis. While the complete NMR dataset remains within specialized literature, the information and methodologies presented here offer a solid foundation for researchers in natural product chemistry and drug development to identify and work with this complex taxane. The continued investigation of such minor taxanes is essential for understanding the biosynthesis of paclitaxel and for the potential discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 19-hydroxy-10-deacetylbaccatin III from Taxus Needles

Audience: Researchers, scientists, and drug development professionals.

Introduction: 19-hydroxy-10-deacetylbaccatin III is a key taxane found in the needles of various Taxus species. While less abundant than its analogue, 10-deacetylbaccatin III (10-DAB III), it is a valuable precursor for the semi-synthesis of novel taxane-based anticancer drugs. The efficient extraction of this compound is a critical first step in its isolation and purification. These application notes provide detailed protocols and comparative data for the extraction of taxanes, with a focus on methods applicable to this compound from Taxus needles.

It is important to note that the concentration of this compound, alongside other taxanes, can vary significantly depending on the Taxus species, geographical location, and season. Studies on Taxus wallichiana have shown that the optimal time for harvesting needles to maximize the yield of both 10-deacetylbaccatin III and 19-hydroxybaccatin III is from June to July[1].

I. Comparative Analysis of Extraction Methodologies

Several methods have been developed for the extraction of taxanes from Taxus biomass. The choice of method depends on factors such as the desired yield, purity of the initial extract, processing time, cost, and environmental considerations. A summary of common extraction techniques and their reported yields for the closely related 10-deacetylbaccatin III is presented below. The principles and procedures are directly applicable to the extraction of this compound.

Table 1: Comparison of Extraction Methods for 10-deacetylbaccatin III from Taxus Needles

| Extraction Method | Solvent System | Yield of 10-DAB III | Source Species | Reference |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Methanol co-solvent | up to 718 mg/kg | Taxus baccata | [2] |

| Microwave-Assisted Extraction (MAE) | Deep Eutectic Solvent (Betaine:Lactic Acid) | 0.94 mg/g (dry weight) | Taxus chinensis | [3] |

| Conventional Solvent Extraction | 80% Ethanol (v/v) | 0.67 mg/g (dry weight) | Taxus chinensis | [3] |

| Maceration followed by Liquid-Liquid Extraction | Ethanol followed by Methylene Chloride | ~300 mg/kg | Taxus baccata | [4] |

| Pressurized Liquid Extraction (PLE) | Methanol | Highest yield among compared methods* | Taxus baccata | [5] |

*Note: The study by Wianowska et al. identified PLE as the most effective method but did not provide specific quantitative yield data in the abstract[5].

II. Experimental Protocols

The following sections provide detailed protocols for the extraction of taxanes from Taxus needles. These protocols are based on established methods for 10-deacetylbaccatin III and can be adapted for the extraction of this compound.

This protocol describes a green and efficient method for taxane extraction using a deep eutectic solvent combined with microwave assistance[3].

1. Preparation of Deep Eutectic Solvent (Betaine:Lactic Acid, 1:3 molar ratio):

-

Combine betaine (hydrogen bond acceptor) and lactic acid (hydrogen bond donor) in a 1:3 molar ratio in a sealed vessel.

-

Heat the mixture to 80°C while shaking vigorously until a homogenous, translucent liquid is formed.

2. Extraction Procedure:

-

Air-dry fresh Taxus needles in the shade and then grind them into a fine powder.

-

Mix the powdered needles with the prepared DES (containing 30% water) in a suitable vessel.

-

Place the vessel in a microwave extractor.

-

Irradiate the mixture for 25 minutes at a temperature of 45°C.

-

After extraction, centrifuge the mixture at 6000 rpm for 20 minutes.

-

Decant the supernatant and store it at 4°C for subsequent analysis and purification.

3. Analysis:

-

Analyze the extracted taxanes using High-Performance Liquid Chromatography (HPLC).

-

A typical HPLC setup includes a C18 column with a mobile phase of acetonitrile and water, with detection at 227 nm[3][6].

Workflow for Microwave-Assisted Extraction (MAE)

Caption: Workflow for Microwave-Assisted Extraction of Taxanes.

SFE is a highly selective method that uses supercritical carbon dioxide as the primary solvent. The selectivity can be fine-tuned by adjusting pressure, temperature, and the use of co-solvents[2].

1. Sample Preparation:

-

Grind air-dried Taxus needles to a uniform particle size.

2. SFE Procedure:

-

Pack the ground needles into the extraction vessel of the SFE system.

-

Pressurize the system with CO₂ to the desired pressure (e.g., 10 to 40 MPa).

-

Heat the vessel to the target temperature (e.g., 35 to 45°C).

-

Introduce a co-solvent, such as methanol, to enhance the extraction of polar taxanes. The highest yield of 10-DAB III was obtained using 200 µL of methanol as an entrainer at 45°C[2].

-

The supercritical fluid containing the extracted compounds is then depressurized, causing the CO₂ to vaporize and the extract to precipitate.

-